Cas no 111524-32-4 ((1R,2S,5R,9R,10S,11R,13R,14S,15R,16R)-7-Ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-2,11,14-triol)

(1R,2S,5R,9R,10S,11R,13R,14S,15R,16R)-7-Ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-2,11,14-triol structure
111524-32-4 structure
Product Name:(1R,2S,5R,9R,10S,11R,13R,14S,15R,16R)-7-Ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-2,11,14-triol
CAS-nummer:111524-32-4
MF:C22H33NO3
MW:359.502326726913
CID:171853
PubChem ID:162848245
Update Time:2024-03-04

(1R,2S,5R,9R,10S,11R,13R,14S,15R,16R)-7-Ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-2,11,14-triol Chemische en fysische eigenschappen

Naam en identificatie

    • 8,10a-Ethano-11,3,6a-ethanylylidene-8H-indeno[2,1-b]azocine-6,7,10-triol,1-ethyldodecahydro-3-methyl-9-methylene-,(3R,6S,6aR,6bR,7S,8R,10R,10aS,11R,11aR,13R)-
    • 8,10a-Ethano-11,3,6a-ethanylylidene-8H-indeno[2,1-b]azocine-6,7,10-triol,1-ethyldodecahydro-3-...
    • lepenine
    • (1alpha,5alpha,7beta,11beta,12beta,15beta,20R)-21-ethyl-4-methyl-7,20-cycloatid-16-ene-1,11,15-triol
    • (1alpha,7beta,11beta,15beta)-21-ethyl-4-methyl-7,20-cycloatid-16-ene-1,11,15-triol
    • 7,20-Cycloatidane-1,11,15-triol, 16,17-didehydro-21-ethyl-4-methyl-, (1alpha,11beta,15beta)-
    • (1R,2S,5R,9R,10S,11R,13R,14S,15R,16R)-7-Ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01
    • 111524-32-4
    • AKOS040752479
    • (1R,2S,5R,9R,10S,11R,13R,14S,15R,16R)-7-Ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-2,11,14-triol
    • Inchi: 1S/C22H33NO3/c1-4-23-10-20(3)7-6-15(24)22-14(20)9-13(18(22)23)21-8-5-12(11(2)19(21)26)16(25)17(21)22/h12-19,24-26H,2,4-10H2,1,3H3/t12-,13+,14-,15+,16+,17-,18?,19-,20+,21+,22-/m1/s1
    • InChI-sleutel: DHFGSUNKOXDUNF-WZXOHKDHSA-N
    • LACHT: O[C@H]1CC[C@@]2(C)CN(CC)C3[C@@H]4C[C@H]2[C@@]31[C@@H]1[C@H]([C@H]2C(=C)[C@H]([C@]14CC2)O)O

Berekende eigenschappen

  • Exacte massa: 359.246
  • Monoisotopische massa: 359.246
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 26
  • Aantal draaibare bindingen: 1
  • Complexiteit: 695
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 10
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 63.9
  • XLogP3: 1.2

Experimentele eigenschappen

  • Dichtheid: 1.29
  • Kookpunt: 537.8°Cat760mmHg
  • Vlampunt: 284.2°C
  • Brekindex: 1.638
Aanbevolen leveranciers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Yunnanjiuzhen
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Yunnanjiuzhen
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd